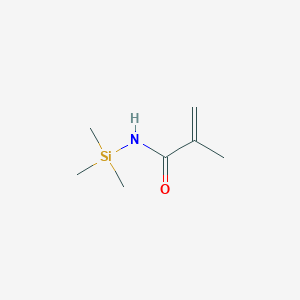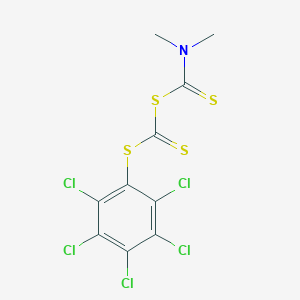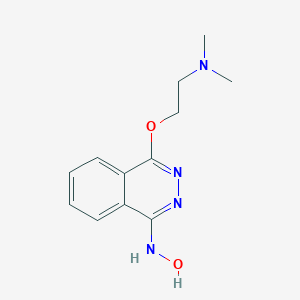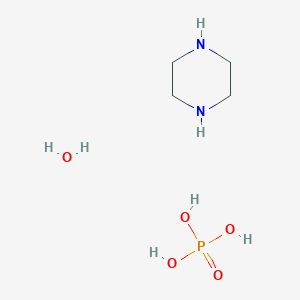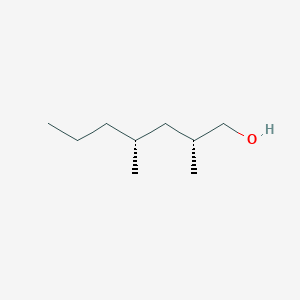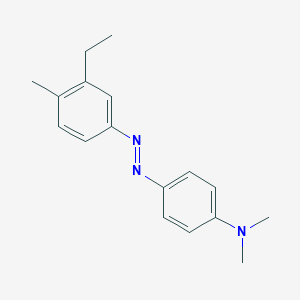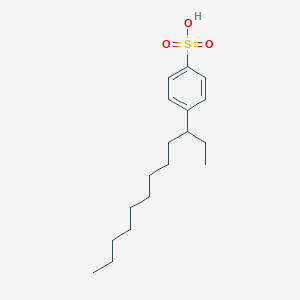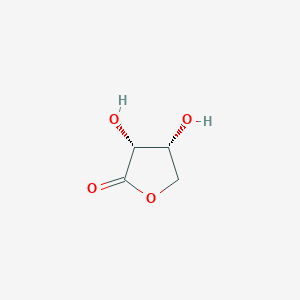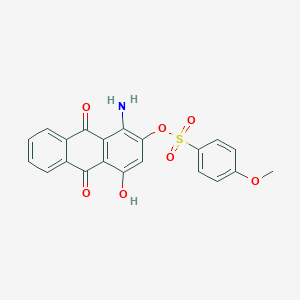
1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate, also known as ADOTA, is a synthetic compound that has been extensively studied for its potential use in scientific research. ADOTA has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
作用机制
The mechanism of action of 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate involves its ability to bind to DNA and interfere with the function of various enzymes involved in DNA replication and cell division. 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate has been found to bind to the minor groove of DNA, causing a distortion in the DNA structure that can inhibit the binding of certain proteins and enzymes. This can lead to the inhibition of DNA replication and cell division, ultimately leading to cell death.
生化和生理效应
1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate has been found to exhibit a range of biochemical and physiological effects, including DNA damage, cell cycle arrest, and apoptosis. Studies have shown that 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate can induce DNA damage by causing breaks in the DNA strand, leading to the activation of DNA damage response pathways. This can result in cell cycle arrest and apoptosis, which is a programmed cell death process that occurs in response to DNA damage or other cellular stressors.
实验室实验的优点和局限性
One of the main advantages of 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate for lab experiments is its strong binding affinity for DNA, which makes it a valuable tool for investigating the structure and function of DNA-binding proteins. 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate has also been found to exhibit good solubility in aqueous solutions, which makes it easy to work with in a laboratory setting. However, one limitation of 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate is its potential toxicity, which can limit its use in certain experiments. It is important to carefully evaluate the potential risks and benefits of using 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate in any laboratory experiment.
未来方向
There are several future directions for research on 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate, including the development of new synthetic methods for producing the compound, the investigation of its potential use as a therapeutic agent for cancer and other diseases, and the exploration of its potential use as a fluorescent probe for imaging biological structures and processes. Further studies are also needed to fully understand the mechanism of action of 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate and its effects on various biological processes.
合成方法
The synthesis of 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate involves several steps, starting with the reaction of 2-anthracene carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-methoxybenzenesulfonyl chloride to form the sulfonyl chloride intermediate. The final step involves the reaction of the sulfonyl chloride intermediate with 1,2-diaminoethane and sodium hydroxide to form 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate.
科学研究应用
1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate has been used in a variety of scientific research applications, including studies on DNA-binding proteins, enzyme inhibitors, and fluorescent probes. It has been found to exhibit strong binding affinity for DNA, making it a valuable tool for investigating the structure and function of DNA-binding proteins. 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate has also been used as an inhibitor of certain enzymes, including topoisomerases and kinases, which are involved in DNA replication and cell division. In addition, 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate has been used as a fluorescent probe for imaging biological structures and processes.
属性
CAS 编号 |
16517-83-2 |
|---|---|
产品名称 |
1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate |
分子式 |
C21H15NO7S |
分子量 |
425.4 g/mol |
IUPAC 名称 |
(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl) 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C21H15NO7S/c1-28-11-6-8-12(9-7-11)30(26,27)29-16-10-15(23)17-18(19(16)22)21(25)14-5-3-2-4-13(14)20(17)24/h2-10,23H,22H2,1H3 |
InChI 键 |
FAYSAYVCKNLINZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
规范 SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
其他 CAS 编号 |
16517-83-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




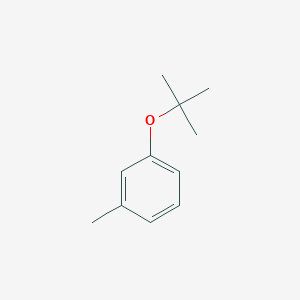

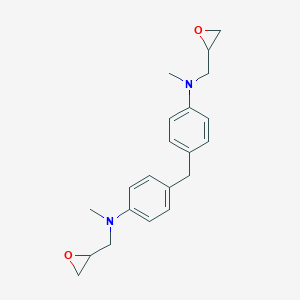
![3H-Pyrazol-3-one, 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-2-phenyl-](/img/structure/B97524.png)

